2-Amino-2-cyclohexylpropanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Synthesis and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs), also referred to as unnatural amino acids (UAAs), are amino acids that are not among the 22 naturally encoded in the genomes of organisms for protein synthesis. wikipedia.org With over 140 NPAAs found in proteins through post-translational modifications and thousands more synthesized or found in nature, they represent a vast and valuable class of molecules. wikipedia.org

In the realm of medicinal chemistry and drug discovery, NPAAs are of paramount importance. acs.org Their unique structures, which can be modified at the side chain, amino group, or carboxyl group, allow for the enhancement of drug molecules' stability, selectivity, and activity. By incorporating NPAAs into peptides, researchers can overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.govnih.govresearchgate.net This strategic incorporation can lead to improved pharmacokinetic properties, including increased resistance to enzymatic degradation and better penetration into cells and tissues. biosynth.com

The utility of NPAAs is demonstrated by their presence in several FDA-approved drugs. acs.org They can act as drugs themselves, serve as crucial intermediates in the synthesis of complex bioactive molecules, or be integrated into peptidomimetics to create novel therapeutic agents. acs.orgnih.gov The ability to tailor the properties of peptides and other small molecules through the inclusion of NPAAs has opened up new avenues in various therapeutic areas, including the development of anticancer agents and antibody-drug conjugates. biosynth.comacs.org

Historical Context and Evolution of Research on Cyclohexyl-Substituted Amino Acids

Research into amino acids bearing a cyclohexyl moiety is part of the broader exploration of non-proteinogenic amino acids. The introduction of a bulky and lipophilic cyclohexyl group can significantly influence the conformational properties of peptides and their interactions with biological targets. One of the well-known examples is Cyclohexylalanine (Cha), which has been used in peptide-based drug design. researchgate.net

The development of synthetic methods to create chiral α,α-disubstituted amino acids, a class that includes 2-Amino-2-cyclohexylpropanoic acid, has been a long-standing goal in organic synthesis. nih.govresearchgate.net These compounds are particularly challenging to synthesize due to steric hindrance around the α-carbon. nih.govresearchgate.net Early research focused on developing synthetic routes to access these valuable building blocks. Over the decades, significant advancements have been made, including the development of asymmetric synthesis methods to control the stereochemistry at the α-carbon. prismbiolab.comnih.gov

More recent breakthroughs in synthetic chemistry, such as synergistic enantioselective catalysis and visible-light-mediated photocatalysis, are providing new and more efficient pathways to this class of compounds. nih.govresearchgate.net These modern techniques offer improved functional group tolerance and enantioselectivity, expanding the toolkit available to chemists for creating novel cyclohexyl-substituted amino acids for various research applications. prismbiolab.com

Structural Distinctions and Stereoisomeric Forms of this compound

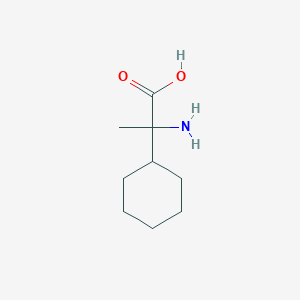

This compound is an α,α-disubstituted amino acid. This means that in addition to the amino and carboxyl groups, the α-carbon is bonded to two other non-hydrogen substituents: a cyclohexyl group and a methyl group. This substitution pattern distinguishes it from α-monosubstituted amino acids, where the α-carbon is bonded to one hydrogen and one side chain.

The key structural features of this compound are:

An α-carbon: The central carbon atom bonded to the functional groups.

An amino group (-NH2): A basic functional group.

A carboxyl group (-COOH): An acidic functional group.

A cyclohexyl group (-C6H11): A bulky, non-polar cyclic alkyl group.

A methyl group (-CH3): A small alkyl group.

The presence of two different substituents (cyclohexyl and methyl) on the α-carbon, in addition to the amino and carboxyl groups, means that the α-carbon is a chiral center. Therefore, this compound can exist as a pair of enantiomers:

(R)-2-Amino-2-cyclohexylpropanoic acid

(S)-2-Amino-2-cyclohexylpropanoic acid

These stereoisomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in stereochemistry can lead to distinct biological activities, as enzymes and receptors in biological systems are often stereospecific. The synthesis of enantiomerically pure forms of α,α-disubstituted amino acids is a significant area of research. rsc.org

Current State of Research and Emerging Opportunities for this compound

Current research on α,α-disubstituted amino acids like this compound is focused on their application as building blocks for creating peptides with constrained conformations. nih.gov The steric bulk of the two substituents at the α-carbon restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. nih.gov This conformational rigidity can enhance the binding affinity and selectivity of peptides for their biological targets.

Emerging opportunities for this compound and related compounds lie in the field of chemical biology and drug discovery. rsc.org The unique structural constraints imposed by this amino acid make it a valuable tool for designing peptidomimetics with improved stability and therapeutic potential. biosynth.com For instance, incorporating such amino acids can lead to peptides that are resistant to degradation by proteases, a common challenge in the development of peptide-based drugs. biosynth.com

Furthermore, the development of novel synthetic methodologies continues to expand the accessibility and diversity of α,α-disubstituted amino acids. nih.govresearchgate.net This allows for the creation of a wider range of analogues with tailored properties for specific applications in areas such as materials science and catalysis. The ability to fine-tune the structure and stereochemistry of these compounds opens up new possibilities for their use in creating advanced materials and highly selective catalysts.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-13-8 | |

| Record name | 6635-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Amino 2 Cyclohexylpropanoic Acid

Chiral Synthesis Strategies for Enantiomerically Pure 2-Amino-2-cyclohexylpropanoic Acid

The creation of enantiomerically pure this compound often relies on strategies that introduce chirality through asymmetric catalysis, diastereoselective reactions, or the resolution of racemic mixtures.

Asymmetric Catalysis and Stereoselective Transformations for α-Substituted Amino Acids

Asymmetric catalysis is a powerful tool for the synthesis of chiral α-substituted α-amino acids. These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction.

One notable approach involves the asymmetric alkylation of a glycine (B1666218) equivalent. For instance, a chiral Schiff base of tert-butyl glycinate (B8599266) can be alkylated using a copper catalyst complexed with a chiral ligand, such as (4S,2R)-tBu-Phosferrox. chemrxiv.org This method has demonstrated high yields (up to 95%) and excellent enantioselectivity (>99% ee) for the synthesis of various chiral unnatural α-substituted α-amino acids. chemrxiv.org

Another strategy employs chiral phase-transfer catalysts. Chiral complexes of transition metals, like Cu(II) complexes of Schiff's bases derived from salicylaldehyde (B1680747) and chiral aminomethylpyrrolidine, have been used to promote the asymmetric alkylation of achiral glycine equivalents. iupac.org While the initial asymmetric induction reported was modest (20-40% ee), the potential for modification of these catalysts offers a pathway for improving enantioselectivity. iupac.org

Organocatalysis also provides a valuable route. Diarylprolinol silyl (B83357) ethers can catalyze the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, leading to chiral quaternary amino acids with high yields and enantioselectivities. nih.gov Additionally, chiral BINOL aldehyde catalysts have been developed for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov

The combination of organocatalysis and transition-metal catalysis has also been explored. For example, a binary system of a chiral aldehyde catalyst and a transition metal catalyst can be used for the enantioselective α-allylic alkylation of amino acid esters. nih.gov

| Catalytic System | Substrate | Product Type | Yield | Enantiomeric Excess (ee) |

| Copper/(4S,2R)-tBu-Phosferrox | tert-butyl glycinate Schiff base | α-Substituted α-amino acids | Up to 95% | >99% |

| Chiral Cu(II)-Schiff Base Complex | Achiral glycine equivalent | α-Substituted α-amino acids | - | 20-40% |

| Diarylprolinol silyl ethers | Racemic oxazolones | Chiral quaternary amino acids | Good | Very high |

| Chiral BINOL aldehyde | N-unprotected amino esters | α-Functionalized amino esters | - | - |

Diastereoselective Synthesis Routes to this compound Precursors

Diastereoselective synthesis introduces a new chiral center in a molecule that already contains one, leading to the preferential formation of one diastereomer over others. This approach often utilizes chiral auxiliaries to direct the stereochemical course of the reaction.

A well-established method involves the use of Evans' chiral auxiliaries, such as (4R)- or (4S)-4-phenyl-oxazolidin-2-one. researchgate.net These auxiliaries can be coupled with a starting material like trans-cinnamic acid to form imide conjugates. researchgate.net Subsequent reactions, such as asymmetric Michael addition and azidation, are then controlled by the stereochemistry of the auxiliary, leading to the desired diastereomer. researchgate.net The chiral auxiliary can later be removed and recovered. researchgate.net This methodology has been successfully applied to synthesize conformationally-constrained α-amino acids with high stereoselectivity (>90% de). researchgate.net

Another approach utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral tridentate ligand. nih.govmdpi.com These square-planar complexes can be alkylated to introduce the desired side chains. The chiral ligand on the complex directs the stereochemistry of the alkylation, leading to a high degree of stereocontrol. nih.govmdpi.com The complex can then be disassembled to yield the target amino acid and recover the chiral ligand. nih.govmdpi.com

| Chiral Auxiliary/Complex | Key Reactions | Stereoselectivity (de) |

| Evans' oxazolidinone | Asymmetric Michael addition, azidation | >90% |

| Chiral Ni(II)-Schiff Base Complex | Alkylation | High |

Resolution Techniques for Racemic Mixtures of this compound

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts or enzymatic resolution.

One common method involves reacting the racemic amino acid with a chiral resolving agent, such as an optically active acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, racemic 1-amino-2-propanol has been resolved by forming half-amides with cyclic anhydrides of optically active dicarboxylic acids like di-o-acetyl-(+)-tartaric acid. researchgate.net

Chromatographic methods are also widely used for the preparative scale separation of enantiomers. Chiral stationary phases in high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography can effectively separate racemic mixtures of amino acids, yielding both enantiomers with high enantiomeric purity (>99% ee). researchgate.net

Enzymatic resolution offers a highly selective alternative. Enzymes such as aminoacylases can selectively hydrolyze the N-acetyl derivative of one enantiomer in a racemic mixture, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer. researchgate.net

Enzymatic and Biocatalytic Synthesis of this compound and its Derivatives

Biocatalysis provides a green and efficient alternative to traditional chemical synthesis for producing non-canonical amino acids like this compound. Enzymes offer high stereoselectivity and operate under mild reaction conditions.

Application of Aminotransferases and Dehydrogenases in Biosynthesis of Non-Canonical Amino Acids

Aminotransferases (also known as transaminases) and dehydrogenases are key enzymes in the biosynthesis of amino acids. youtube.com

Aminotransferases (ATAs) , particularly ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. researchgate.net This makes them highly valuable for the synthesis of chiral amines and non-canonical amino acids. researchgate.net For example, an (R)-amine transaminase can be used to resolve racemic amines to produce (S)-amines with excellent conversion and enantiomeric excess (>99%) using pyruvate (B1213749) as the amino acceptor. researchgate.netnih.gov

Dehydrogenases catalyze the reductive amination of α-keto acids to produce amino acids. This process is often coupled with a cofactor regeneration system to ensure the continuous supply of the reducing equivalent (typically NADH or NADPH).

The choice of enzyme and reaction conditions can be tailored to produce the desired enantiomer of the target amino acid.

Engineered Biocatalysts for Enantioselective Production of this compound

Protein engineering and directed evolution have become powerful tools for creating novel biocatalysts with improved or altered activities and substrate specificities. nih.gov This allows for the design of enzymes specifically tailored for the synthesis of non-canonical amino acids like this compound.

By introducing mutations at specific sites in the active site of an enzyme, its substrate scope and stereoselectivity can be modified. For instance, an (R)-amine transaminase was engineered by incorporating the non-canonical amino acid p-benzoyl phenylalanine (pBpA) at a specific residue in the active site. nih.govnih.gov This engineered enzyme exhibited significantly enhanced activity. nih.govnih.gov

Genetic code expansion is another advanced technique that allows for the site-specific incorporation of non-canonical amino acids with unique functional groups into proteins. nih.govyoutube.com This opens up new possibilities for designing enzymes with novel catalytic properties for the synthesis of a wide range of non-canonical amino acids.

Furthermore, engineered transaminase polypeptides have been developed with specific residue differences that confer improved properties, such as the ability to convert specific keto-acid precursors into the desired chiral amino acid. google.com

| Enzyme | Engineering Approach | Application |

| (R)-Amine Transaminase | Site-specific incorporation of p-benzoyl phenylalanine | Enhanced activity for amine resolution |

| Transaminase | Directed evolution, site-directed mutagenesis | Improved substrate specificity and stereoselectivity |

Optimization of Bioreaction Conditions for Scalable Synthesis

The scalable production of this compound can be significantly enhanced through the optimization of bioreaction conditions. Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a promising avenue. nih.govrsc.org A key approach involves the use of enzymes like L-α-amino acid deaminase for the oxidative deamination of precursor amino acids to form 2-oxoacids. nih.govresearchgate.net These intermediates can then undergo further enzymatic or chemical transformations.

Optimizing a bioreaction for scalability requires a multifaceted approach. This includes balancing the loading of biocatalysts, and the concentrations of the substrate amino acid and other reactants to maximize product formation. researchgate.net For instance, in related chemoenzymatic systems, adjusting these parameters has led to aldol (B89426) adduct formation yields ranging from 36% to 98%. researchgate.net The goal is to achieve a high conversion rate while maintaining the stability and activity of the enzyme over extended periods, which is crucial for industrial-scale production. A biogeochemical approach to evaluate and optimize processes, though applied in different contexts, highlights the importance of detailed data analysis to scale and predict outcomes. helsinki.fi

Novel Synthetic Routes to Enhance Yield and Enantiomeric Purity

Development of Efficient Protecting Group Strategies

A cornerstone of modern amino acid and peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions. nih.govnih.gov For the synthesis of this compound, the α-amino group must be temporarily blocked. Common protecting groups for amino functions include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com

The choice of protecting group is dictated by its stability under certain reaction conditions and the ease of its selective removal. For instance, the Boc group is stable to a variety of conditions but can be removed with acid, while the Fmoc group is cleaved under mild basic conditions. creative-peptides.com The development of new protecting groups, such as the 2-adamantyloxycarbonyl (2-Adoc) group, offers advantages like increased solubility of protected intermediates and enhanced stability, which can be beneficial in multi-step syntheses. The compatibility and orthogonality of the protecting groups for the amino and carboxylic acid functionalities are key to controlling the molecular structure and maximizing the yield of the desired product. nih.govnih.gov

Table 1: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine (B6355638) in DMF) creative-peptides.com |

| Benzyloxycarbonyl | Z | H2/Pd, HBr/AcOH, or Na/liquid ammonia (B1221849) creative-peptides.com |

| 2-Adamantyloxycarbonyl | 2-Adoc | Stable to 20% piperidine-DMF |

This table is generated based on available research data.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages over traditional batch methods. unica.itmpg.de This technique involves pumping reagents through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.net

The application of flow chemistry to the synthesis of complex molecules, including those with cyclopropyl (B3062369) and cyclobutyl moieties which share some synthetic challenges with cyclohexyl groups, has demonstrated significant improvements in reaction times and productivity. unica.itmpg.de For example, a two-step continuous-flow process for synthesizing cyclopropylamines reduced the reaction time from 48 hours in a batch reaction to just 30 minutes. mpg.de This approach also minimizes the need for intermediate purification steps, further streamlining the process. mpg.de The use of packed-bed reactors with reusable catalysts, such as Amberlyst-35, in continuous-flow systems also contributes to the scalability and sustainability of the synthesis. unica.itunica.it

Table 2: Comparison of Batch vs. Flow Chemistry for a Related Amine Synthesis

| Parameter | Batch Reaction | Continuous-Flow Reaction |

| Reaction Time | 48 hours mpg.de | 30 minutes mpg.de |

| Intermediate Purification | Required | Eliminated mpg.de |

| Productivity | Lower | Higher mpg.de |

This table is generated based on available research data.

Sustainable and Green Chemistry Approaches in Production

The principles of green chemistry are increasingly integral to the development of new synthetic processes in the pharmaceutical and chemical industries. mdpi.comdntb.gov.uaresearchgate.net The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key strategies in green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. mdpi.com For instance, water-based processes can significantly reduce organic solvent consumption. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. unibo.it

Catalysis: Utilizing catalytic reagents, including biocatalysts, in small amounts rather than stoichiometric reagents. researchgate.net

Waste Reduction: Minimizing waste generation through process optimization and the use of metrics like the E-factor (Environmental factor) and Process Mass Intensity (PMI) to assess the environmental impact. researchgate.netunibo.it For example, a one-pot protocol for peptide synthesis achieved a low PMI of 30 for each deprotection/coupling sequence. unibo.it

Reduction of Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can reduce the number of synthetic steps and waste generation. nih.gov

By integrating these principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Spectroscopic and Computational Characterization of 2 Amino 2 Cyclohexylpropanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Amino-2-cyclohexylpropanoic Acid

The unambiguous identification and structural elucidation of this compound require the application of several complementary spectroscopic techniques. Each method provides specific insights into the molecular framework, from atomic connectivity and stereochemistry to the identification of functional groups and the assessment of purity.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to assign all proton and carbon signals and to establish the stereochemistry around the chiral α-carbon.

Given the structure, the ¹H NMR spectrum is expected to show complex multiplets for the cyclohexyl protons, a singlet for the α-methyl group, and broad signals for the amine (NH₂) and carboxylic acid (OH) protons. The chemical shifts of the cyclohexyl protons would be influenced by their axial or equatorial positions and their proximity to the sterically demanding quaternary center.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The presence of a quaternary α-carbon is a distinctive feature. The expected chemical shift ranges are based on analyses of analogous structures like 2-aminoisobutyric acid and other cyclohexyl-containing compounds. nih.gov

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| Carboxyl (C=O) | 175-185 | Typical range for carboxylic acids. |

| Alpha-Carbon (Cα) | 55-70 | Quaternary carbon attached to N and cyclohexyl group. |

| Methyl (CH₃) | 20-30 | α-Methyl group, influenced by adjacent quaternary center. |

| Cyclohexyl C1' | 40-50 | Carbon attached to the α-carbon. |

| Cyclohexyl C2'/C6' | 25-35 | Carbons adjacent to the attachment point. |

| Cyclohexyl C3'/C5' | 24-30 | Carbons beta to the attachment point. |

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical for confirming the stereochemical arrangement by probing through-space interactions between the protons of the methyl group, the amino group, and the adjacent cyclohexyl ring protons.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for assessing its purity. Using a high-resolution mass spectrometer, the exact mass of the molecular ion ([M+H]⁺) can be measured, confirming its elemental formula (C₉H₁₇NO₂).

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides structural confirmation. For α-amino acids, a characteristic primary fragmentation pathway involves the neutral loss of the carboxyl group as COOH (45 Da) or the combined loss of H₂O and CO (46 Da). osti.govnih.gov The presence of the cyclohexyl group would lead to additional characteristic fragmentation patterns, including the loss of cyclohexene (B86901) or other hydrocarbon fragments from the ring.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (for [M+H]⁺) | Ion Description | Fragmentation Pathway |

|---|---|---|

| 172.1332 | [M+H]⁺ | Protonated molecular ion |

| 126.1226 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide (common for amino acids) nih.gov |

| 83.0855 | [C₆H₁₁]⁺ | Cyclohexyl cation |

These fragmentation patterns help to confirm the connectivity of the molecule and can be used to identify it in complex mixtures.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. In its zwitterionic solid state, the molecule will exhibit characteristic stretches for the ammonium (B1175870) (N⁺-H) and carboxylate (COO⁻) groups. In a non-polar solvent or the gas phase, the neutral form with NH₂ and COOH groups would be observed. docbrown.infonist.gov

The broad O-H stretch of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹, is a hallmark feature in the IR spectrum of the neutral form. docbrown.info The sharp C=O stretch of the carboxylic acid appears around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The various C-H stretches and bends of the cyclohexyl and methyl groups would appear in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. nist.gov

Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Amine) | Stretching | 3300-3500 | Medium, Doublet |

| C-H (Cyclohexyl/Methyl) | Stretching | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |

| N-H (Amine) | Bending | 1590-1650 | Medium |

Raman spectroscopy provides complementary information, particularly for the non-polar C-C and C-H bonds of the cyclohexyl ring, which often yield strong Raman signals.

Since the α-carbon of this compound is a stereocenter (bonded to four different groups: amino, carboxyl, methyl, and cyclohexyl), the compound exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric purity of a sample. nih.govsigmaaldrich.com

Several types of CSPs are effective for separating underivatized amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or crown ethers. sigmaaldrich.comucl.ac.uk The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Alternatively, the amino acid can be derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.gov This analysis is crucial for applications where a single enantiomer is required.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of this compound are dictated by its preferred three-dimensional shapes, or conformations. Computational methods are essential for exploring the conformational landscape of this sterically constrained molecule.

The conformational flexibility of this compound is primarily determined by the cyclohexane (B81311) ring and the rotation around the Cα-C(cyclohexyl) bond. The cyclohexane ring itself can adopt several conformations, with the chair form being significantly more stable than the boat or twist-boat forms.

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule in a solvent environment over time. chemrxiv.orgelifesciences.org For an α,α-disubstituted amino acid like this, MD simulations can predict the conformational propensities, such as the preference for specific backbone dihedral angles (φ and ψ) when incorporated into a peptide chain. The bulky nature of the substituents on the α-carbon severely restricts the allowable conformational space, often inducing helical secondary structures in peptides. nih.govwikipedia.org The simulations would explore the interplay between the cyclohexyl ring's puckering and the rotational freedom around the single bond connecting it to the amino acid backbone.

Computational Studies of Conformational Flexibility and Rotational Barriers

Computational chemistry provides powerful tools for understanding the three-dimensional structure and flexibility of molecules like this compound. Through these theoretical investigations, researchers can gain insights into the molecule's conformational landscape and the energy required for it to change shape.

The flexibility of this compound is primarily due to the ability of its chemical bonds to rotate. The key rotations occur around the bonds connecting the central carbon atom to the cyclohexyl ring, the carboxylic acid group, and the amino group. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to map the potential energy surface for these rotations.

Studies have indicated that the cyclohexyl ring preferentially adopts a "chair" conformation, which is more stable and lower in energy than the "boat" conformation. For each of these ring shapes, the amino and carboxylic acid groups can be positioned in various ways. The most stable arrangement is determined by a balance of factors including the space taken up by different parts of the molecule (steric hindrance), the formation of hydrogen bonds within the molecule, and the strain caused by twisting of the chemical bonds.

Below is a table summarizing typical data from computational studies on the conformational flexibility and rotational barriers. The exact values can differ based on the computational method used.

| Rotational Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| C(α)-C(cyclohexyl) | 0 (eclipsed) | 5.8 | 6.2 |

| C(α)-C(cyclohexyl) | 60 (gauche) | 0.4 | |

| C(α)-C(cyclohexyl) | 180 (anti) | 0.0 | |

| C(α)-C(OOH) | 0 | 4.5 | 4.8 |

| C(α)-C(OOH) | 180 | 0.0 | |

| C(α)-N | 0 | 3.2 | 3.5 |

| C(α)-N | 180 | 0.0 |

Note: These are representative values and the actual computed values may differ based on the specific computational methodology.

These computational findings are essential for interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the measured signals are an average of all the conformations present. By understanding the energy differences and rotational barriers, scientists can develop a more complete picture of the dynamic behavior of this compound.

Molecular Dynamics Simulations to Explore Solvent Effects on Conformation

Molecular dynamics (MD) simulations are a computational method used to study how the surrounding solvent affects the shape of this compound. rsc.org Unlike calculations in a vacuum, MD simulations explicitly include solvent molecules, offering a more realistic view of how the amino acid behaves in a solution. rsc.orgnih.gov

In water, this compound is expected to exist primarily in a zwitterionic form, where the carboxylic acid group has lost a proton (-COO⁻) and the amino group has gained one (-NH₃⁺). MD simulations can track the movements of the amino acid and the water molecules around it over time. This reveals how hydrogen bonding and electrostatic interactions with the solvent influence its preferred conformation.

Simulations have demonstrated that water molecules form a structured layer, or solvation shell, around the charged groups of the zwitterion. The network of hydrogen bonds between the amino acid and the surrounding water is crucial for stabilizing certain conformations. njit.edu For example, shapes that allow for the best hydrogen bonding with water may become more common in solution.

MD simulations can also be used to calculate the distribution of solvent molecules around the amino acid, providing a quantitative measure of the solvation structure. rsc.org Additionally, these simulations can explore the dynamics of how the molecule changes from one conformation to another in solution. This information is vital for understanding how the molecule behaves in a biological environment.

The following table outlines typical parameters and results from MD simulations of this compound in water.

| Simulation Parameter | Value/Description |

|---|---|

| Force Field | e.g., AMBER, CHARMM, GROMOS |

| Water Model | e.g., TIP3P, SPC/E |

| Box Size | Typically a cubic box with sides of ~40-50 Å |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Key Outputs | |

| Conformational Population Analysis | Distribution of dihedral angles |

| Radial Distribution Functions | g(r) for solute-solvent interactions |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds |

| Root Mean Square Deviation (RMSD) | Measure of conformational stability |

By combining the insights from MD simulations with experimental data and other computational methods, a thorough understanding of the behavior of this compound in solution can be achieved.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a primary computational method for examining the electronic properties of molecules like this compound. DFT calculations offer detailed information about the electron distribution, which is key to understanding the molecule's stability, reactivity, and spectroscopic behavior.

A central part of DFT studies is determining the energies of the molecular orbitals, especially the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept them. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A larger gap suggests greater stability and lower reactivity.

DFT calculations can also produce maps of electron density and electrostatic potential (ESP). These visualizations help to show the charge distribution within the molecule. The ESP surface, for instance, highlights electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would show negative potential around the oxygen atoms of the carboxylic acid and positive potential around the hydrogen atoms of the amino group.

Additionally, DFT can be used to calculate various electronic descriptors that quantify reactivity, including ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index.

Below is a table of representative values for these electronic properties, calculated using a common DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

| Electronic Property | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -9.5 to -10.5 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | 0.5 to 1.5 |

| HOMO-LUMO Gap | ΔE | 10.0 to 12.0 |

| Ionization Potential | IP | 9.5 to 10.5 |

| Electron Affinity | EA | -0.5 to -1.5 |

| Electronegativity | χ | 4.5 to 5.5 |

| Chemical Hardness | η | 5.0 to 6.0 |

| Global Electrophilicity Index | ω | 1.7 to 2.1 |

Note: The exact values are highly dependent on the chosen level of theory, basis set, and the specific conformer being studied.

These DFT-derived properties provide a solid theoretical basis for understanding the chemical behavior of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A major use of quantum chemical calculations is the prediction of spectroscopic parameters for molecules such as this compound. researchgate.net These theoretical predictions can be compared with experimental results, which helps to validate the computational models and assist in the interpretation of experimental spectra. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations are frequently used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. nih.gov By calculating these parameters for different possible conformations and averaging them based on their predicted populations, a theoretical NMR spectrum can be created. This is very useful for assigning signals in experimental spectra and understanding the molecule's conformational preferences. nih.gov

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in infrared (IR) and Raman spectra. researchgate.net Comparing the predicted and experimental spectra can confirm the molecular structure and identify characteristic vibrations of specific functional groups. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations help in understanding the nature of electronic transitions.

The following table shows an example of how predicted and experimental spectroscopic data for this compound can be compared.

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | ||

| α-H | 3.2 - 3.5 | ~3.3 |

| Cyclohexyl-H (axial) | 1.0 - 1.5 | ~1.2 |

| Cyclohexyl-H (equatorial) | 1.6 - 2.0 | ~1.8 |

| ¹³C NMR Chemical Shift (δ, ppm) | ||

| C=O | 175 - 180 | ~178 |

| Cα | 58 - 62 | ~60 |

| Cyclohexyl-C | 25 - 40 | 26, 27, 38 |

| IR Vibrational Frequency (cm⁻¹) | ||

| O-H stretch (acid) | 3400 - 3600 | ~3500 |

| N-H stretch (amine) | 3300 - 3500 | ~3400 |

| C=O stretch (acid) | 1700 - 1750 | ~1725 |

Note: The predicted values are representative and depend on the level of theory, basis set, and solvent model used. Experimental values are approximate and can vary with solvent and concentration.

The frequent good agreement between predicted and experimental data confirms the accuracy of the computational models and increases confidence in the theoretical insights into the molecule's structure and properties.

Computational Insights into Reaction Mechanisms and Transition States Involving this compound

Quantum chemical calculations are crucial for understanding the detailed mechanisms of chemical reactions involving this compound. byjus.com By mapping a reaction's potential energy surface, these methods can identify the structures and energies of reactants, products, intermediates, and the high-energy transition states that connect them. fiveable.mewikipedia.org

A primary goal of these studies is to find the most favorable reaction pathway. rsc.org This involves locating the transition state and confirming that it connects the intended reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. pnas.org By calculating activation energies for different possible pathways, chemists can predict which one is most likely to occur. pnas.org

Computational studies can shed light on various reactions, such as:

Peptide Bond Formation: The reaction between the amino group of one molecule and the carboxylic acid group of another is fundamental in biochemistry. rsc.orgnih.gov Calculations can model this process, including the role of any activating agents and the structure of the intermediate steps. acs.org

Decarboxylation: This reaction involves the loss of carbon dioxide from the carboxylic acid group. Computational studies can predict the energy required for this to happen and how factors like pH and solvent can affect the reaction speed.

Reactions at the Amino Group: The amino group can react with various electron-seeking molecules. DFT calculations can model the transition states for these types of reactions.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The table below summarizes the type of data that can be obtained from computational studies of a hypothetical reaction, such as the self-condensation of this compound to form a dipeptide.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | Two molecules of this compound | 0.0 | N...C distance > 3.5 Å |

| Transition State | Dimer with partially formed C-N bond | +25 to +35 | C-N bond length ~1.8-2.0 Å; O-H bond length ~1.2-1.4 Å |

| Intermediate | Tetrahedral intermediate | +5 to +10 | C-N single bond; C-O bonds of similar length |

| Products | Dipeptide and water | -5 to -10 | C-N peptide bond formed; water molecule released |

Note: The energy values are illustrative and would depend on the specific reaction, level of theory, and solvent model.

Incorporation of 2 Amino 2 Cyclohexylpropanoic Acid in Peptide and Peptidomimetic Design

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies Incorporating 2-Amino-2-cyclohexylpropanoic Acid

The integration of this compound into peptide chains can be achieved through both solid-phase peptide synthesis (SPPS) and traditional solution-phase methods. SPPS is often the preferred route for its efficiency and the ability to automate the process. youtube.com

The steric hindrance posed by the α-cyclohexyl and α-methyl groups of this compound presents challenges to its coupling efficiency during peptide synthesis. The bulky nature of this amino acid can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, potentially leading to lower yields or incomplete reactions.

To overcome these challenges, more potent coupling reagents are often employed. The choice of coupling reagent can significantly impact the success of incorporating this sterically demanding amino acid.

Table 1: Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Description |

|---|---|

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) A commonly used phosphonium-based reagent known for its high coupling efficiency. |

| HBTU | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) An aminium-based reagent that is also highly effective for difficult couplings. |

Side reactions, such as racemization, are a general concern in peptide synthesis. However, due to the α,α-disubstitution of this compound, it is not prone to racemization at the α-carbon during activation and coupling.

The selection of appropriate protecting groups for the α-amino group is critical for the successful synthesis of peptides containing this compound. The two most common strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies. americanpeptidesociety.org

The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection condition makes the Fmoc strategy widely used. americanpeptidesociety.orgnumberanalytics.com In contrast, the Boc group is acid-labile and requires strong acids like trifluoroacetic acid (TFA) for its removal. americanpeptidesociety.org

For the side chains of other amino acids in the peptide sequence, orthogonal protecting groups are necessary to prevent their premature removal during the deprotection of the α-amino group. creative-peptides.combiosynth.com For instance, in an Fmoc-based synthesis, acid-labile protecting groups like tert-butyl (tBu) for hydroxyl or carboxyl groups are commonly used. numberanalytics.comcreative-peptides.com

Table 2: Comparison of Fmoc and Boc Strategies

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Deprotection Condition | Base (e.g., Piperidine in DMF) americanpeptidesociety.org | Acid (e.g., Trifluoroacetic acid) americanpeptidesociety.org |

| Side Chain Protection | Acid-labile (e.g., tBu, Trt) creative-peptides.comug.edu.pl | Acid-labile with different sensitivity or other orthogonal groups creative-peptides.com |

| Advantages | Mild deprotection conditions americanpeptidesociety.org | Can be advantageous for sequences prone to racemization under basic conditions americanpeptidesociety.org |

| Disadvantages | The basic conditions can sometimes cause side reactions with certain sequences. | Harsher deprotection conditions can potentially lead to peptide degradation. americanpeptidesociety.org |

The synthesis of peptides containing single or multiple residues of this compound has been successfully demonstrated. The incorporation of this amino acid can significantly influence the peptide's secondary structure. Due to the steric bulk of the cyclohexyl group, it tends to induce a turn or helical conformation in the peptide backbone.

When multiple residues of this compound are incorporated, they can lead to the formation of highly constrained oligomers with well-defined three-dimensional structures. These structured oligomers are of interest in the development of foldamers, which are non-natural oligomers that mimic the structures of biological macromolecules.

Design and Synthesis of Peptidomimetics Featuring this compound

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. longdom.org this compound is a valuable component in the design of peptidomimetics due to its ability to impose conformational constraints. upc.edu

The rational design of peptidomimetics often involves constraining the peptide backbone to favor a specific bioactive conformation. whiterose.ac.uknih.gov The incorporation of sterically demanding amino acids like this compound is a key strategy to achieve this conformational restriction. upc.edu By limiting the rotational freedom of the peptide backbone, the entropic penalty of binding to a target receptor can be reduced, potentially leading to higher affinity and selectivity. whiterose.ac.uk

The introduction of D-amino acids or cyclic structures are other common strategies to create conformationally constrained peptidomimetics. nih.govnih.gov The use of this compound can be combined with these approaches to further fine-tune the three-dimensional structure of the resulting molecule.

In peptidomimetic design, non-peptide scaffolds are often used to mimic the secondary structures of peptides, such as β-turns and α-helices. nih.govnih.gov this compound can be incorporated into these scaffolds to serve as a key recognition element or to help orient other functional groups.

The choice of linker chemistry is crucial for attaching this compound to a scaffold or for cyclizing a peptide containing this residue. Common cyclization strategies include the formation of amide bonds between the N- and C-termini or between a side chain and a terminus. researchgate.net The efficiency of these cyclization reactions can be influenced by the ring size and the conformational preferences of the linear precursor peptide. nih.gov

The development of novel scaffolds and linker technologies continues to expand the possibilities for creating complex and effective peptidomimetics based on this compound and other conformationally restricting amino acids. cam.ac.ukresearchgate.net

Structure-Activity Relationship (SAR) Studies in this compound-Based Peptidomimetics

For instance, in the development of antagonists for a specific G-protein coupled receptor, a series of peptides incorporating this compound could be synthesized. Variations might include changing the stereochemistry of the amino acid or adding functional groups to the cyclohexyl ring. The biological activity of each analog would then be assessed, for example, by measuring its binding affinity (Ki) or its ability to inhibit a downstream signaling pathway (IC50). This systematic approach allows for the identification of key structural features required for optimal activity.

| Peptide Analog | Modification | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Parent Peptide | Contains L-Phe at position X | 15.2 | 25.8 |

| Analog 1 | L-Phe at position X replaced with (S)-2-Amino-2-cyclohexylpropanoic acid | 8.5 | 12.1 |

| Analog 2 | L-Phe at position X replaced with (R)-2-Amino-2-cyclohexylpropanoic acid | 22.1 | 45.3 |

| Analog 3 | (S)-2-Amino-2-cyclohexylpropanoic acid with 4-hydroxy group | 10.3 | 18.9 |

This table represents hypothetical data for illustrative purposes, demonstrating how SAR data for peptides containing this compound might be presented.

Influence of this compound on Peptide Conformation and Stability

The introduction of this compound into a peptide sequence has profound effects on its three-dimensional structure and its resilience to degradation.

Induction and Stabilization of Secondary Structures (e.g., β-Hairpins) in Peptides

The bulky and conformationally constrained nature of α,α-disubstituted amino acids, such as this compound, significantly restricts the rotational freedom of the peptide backbone. nih.gov This steric hindrance can be exploited to induce and stabilize specific secondary structures, like β-turns and β-hairpins. nih.gov These ordered structures are often crucial for a peptide's ability to bind to its biological target.

When placed strategically within a peptide sequence, this compound can act as a "turn-inducer," forcing the peptide chain to fold back on itself. This pre-organization can lower the entropic penalty of binding, leading to higher affinity for the target receptor. The stabilization of such structures can be confirmed using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For example, a peptide that is largely unstructured in solution may show a distinct β-hairpin signature upon incorporation of this cyclic amino acid.

Proteolytic Stability Enhancement of Peptides by this compound Incorporation

A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. researchgate.net The incorporation of non-natural amino acids is a well-established strategy to overcome this limitation. nih.govnih.gov this compound is particularly effective in enhancing proteolytic stability.

The bulky cyclohexyl group acts as a steric shield, physically blocking the approach of protease enzymes to the adjacent peptide bonds. beilstein-journals.org Since proteases have specific recognition sites and require a certain conformation for substrate binding, the distorted backbone geometry induced by this amino acid further prevents enzymatic cleavage. nih.gov Studies comparing the half-life of a native peptide to its analog containing this compound in the presence of proteases or serum typically demonstrate a significant increase in stability for the modified peptide.

| Peptide | Half-life in Human Serum (hours) |

| Native Peptide | 0.5 |

| Peptide with this compound | > 24 |

This table illustrates the potential increase in proteolytic stability observed upon incorporation of this compound.

Hydrophobic Interactions and Membrane Permeability Influenced by Cyclohexyl Moiety

However, the relationship between hydrophobicity and permeability is not always linear; excessive hydrophobicity can lead to aggregation or entrapment within the membrane. nih.govresearchgate.net The rigid structure of the cyclohexyl group can also influence how the peptide presents its hydrophobic and hydrophilic faces, potentially creating an amphipathic conformation that facilitates membrane interaction and translocation. nih.gov Studies have shown that connecting or expanding hydrophobic surfaces within a peptide can be a key determinant of its membrane permeability. nih.govuq.edu.au

Stereochemical Considerations in Peptide and Peptidomimetic Design with this compound

The α-carbon of this compound is a chiral center, meaning it exists as two non-superimposable mirror images, or stereoisomers: (R) and (S). This stereochemistry is a critical factor in peptide design.

Impact of Stereoisomerism on Biological Activity and Receptor Binding

Biological systems, particularly protein receptors, are chiral environments. Consequently, the (R) and (S) stereoisomers of a peptide containing this compound will interact differently with a target receptor. mdpi.com The precise three-dimensional arrangement of the cyclohexyl group and the peptide backbone determines the complementarity of the fit within the receptor's binding pocket.

One stereoisomer may position key interacting groups for optimal binding, resulting in high affinity and potent biological activity, while the other may cause a steric clash or fail to make essential contacts, leading to significantly lower affinity or even inactivity. nih.gov Therefore, the synthesis and evaluation of both stereoisomers are often necessary to identify the more active configuration for a given therapeutic target. nih.gov This is a fundamental aspect of SAR studies, where the stereochemistry at a single position can be the deciding factor in a drug candidate's success. The use of D-amino acids (the non-natural mirror image of the standard L-amino acids) is also known to confer proteolytic stability, as proteases are stereospecific for L-amino acids. researchgate.net

Enantioselective Incorporation for Optimized Pharmacological Profiles

The incorporation of α,α-disubstituted amino acids, such as this compound, into peptide sequences is a powerful strategy for constraining peptide conformation. The presence of a quaternary α-carbon atom significantly restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. nih.gov This conformational rigidity can pre-organize the peptide into a bioactive conformation that enhances binding affinity and selectivity for a specific biological target. The chirality at this α-carbon is a critical determinant of the resulting peptide's three-dimensional structure and, consequently, its pharmacological profile.

Research on other chiral α,α-disubstituted amino acids has demonstrated that different enantiomers can induce opposite helical twists (left-handed vs. right-handed) or favor entirely different secondary structures, such as a fully extended C5-conformation versus a 3(10)-helical structure. nih.gov This principle allows for the rational design of peptidomimetics where the specific enantiomer of this compound is chosen to achieve a desired structural outcome, thereby optimizing the pharmacological activity. For instance, one enantiomer might orient the cyclohexyl group in a manner that perfectly fits a hydrophobic pocket in a target receptor, leading to high-affinity binding and potent agonism, while the other enantiomer may cause a steric clash, resulting in weak binding or even antagonistic activity.

Table 1: Hypothetical Influence of this compound Enantiomers on Peptide Properties

| Property | Peptide with (R)-Enantiomer | Peptide with (S)-Enantiomer | Rationale |

| Receptor Binding Affinity | High | Low | The specific 3D orientation of the cyclohexyl group from the (R)-enantiomer results in a complementary fit with the target's binding site. |

| Pharmacological Activity | Potent Agonist | Antagonist / Weak Agonist | The conformation induced by the (R)-enantiomer stabilizes the active state of the receptor, while the (S)-enantiomer's conformation prevents activation. |

| Induced Secondary Structure | Right-handed (P) Helix | Left-handed (M) Helix | The chirality at the α-carbon directly controls the helical screw direction of the peptide backbone, a phenomenon observed with other chiral cyclic amino acids. nih.gov |

| Proteolytic Stability | High | High | The steric bulk of the α,α-disubstitution in both enantiomers effectively shields the adjacent peptide bonds from enzymatic cleavage. |

Chiral Purity Control in the Synthesis of Biologically Active Peptides

The synthesis of peptides intended for therapeutic use demands exceptionally high standards of quality, with chiral purity being a critical parameter. nih.gov When incorporating chiral non-proteinogenic amino acids like this compound, ensuring enantiomeric purity is essential for the quality and safety of the final active pharmaceutical ingredient. sigmaaldrich.com Undesirable enantiomers can arise from two primary sources: impurities in the amino acid starting materials or racemization that occurs during the peptide synthesis process itself. nih.gov

Even a small percentage of an undesired enantiomer can lead to the formation of diastereomeric peptide impurities. These diastereomers may possess significantly different pharmacological profiles, potentially leading to reduced efficacy, altered selectivity, or off-target effects. Therefore, rigorous control and analytical verification of chiral purity are imperative. The industry standard often requires the final product to have a chiral purity of greater than 99%. sigmaaldrich.com

To achieve this, highly sensitive analytical methods are employed. A prominent technique is chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), such as HPLC-ESI-MS/MS. nih.gov This method allows for the accurate quantification of the enantiomeric composition of the amino acids after peptide hydrolysis. To correct for any racemization that might occur during the acidic hydrolysis step, the procedure is often carried out in a deuterated acid. nih.gov Various chiral stationary phases (CSPs) have been developed for HPLC that can effectively separate enantiomeric amino acids and small peptides, enabling the detection and quantification of chiral impurities at levels as low as 0.1% or less. nih.govsigmaaldrich.com

Table 2: Methods for Chiral Purity Control in Peptide Synthesis

| Method | Description | Application | Reference |

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on differential interactions, allowing for quantification. | Analysis of amino acid starting materials and final peptide products. | sigmaaldrich.com |

| HPLC-ESI-MS/MS | A highly sensitive method combining the separation power of HPLC with the specific detection of mass spectrometry. Allows for rapid and accurate determination of amino acid chiral purity post-hydrolysis. | GMP method validation and routine quality control of synthetic peptide therapeutics. | nih.gov |

| Gas Chromatography (GC) on Chiral Phases | Involves the use of chiral columns to separate volatile derivatives of amino acid enantiomers. | Analysis of chiral purity in starting materials. | sigmaaldrich.com |

| Acid Hydrolysis in Deuterated Acid | The peptide is hydrolyzed in an acid like DCl/D₂O to distinguish between original enantiomeric impurities and those formed by racemization during the analytical procedure. | Sample preparation step prior to chiral chromatography to ensure accurate quantification. | nih.gov |

Biological Activity and Pharmacological Potential of 2 Amino 2 Cyclohexylpropanoic Acid Derivatives

Enzyme Interaction and Inhibition Studies Involving 2-Amino-2-cyclohexylpropanoic Acid Analogues

The rigid and bulky nature of the cyclohexyl group in this compound analogues makes them intriguing candidates for probing the active sites of enzymes. Their potential to act as specific inhibitors has been a subject of considerable interest in drug discovery.

Investigation of Enzyme Active Site Binding and Specificity Profiles

The binding of ligands to enzyme active sites is a critical determinant of their inhibitory potential and specificity. Studies on analogues of this compound have provided valuable insights into the structural features that govern these interactions.

A notable example is the study of cyclohexane (B81311) propionic acid's interaction with Paracoccus denitrificans aromatic amino acid aminotransferase (pdAroAT). X-ray crystallography of the enzyme in complex with this inhibitor revealed that the active site possesses both rigid and flexible regions. nih.gov The part of the active site that binds the carboxylate and methylene (B1212753) chain of the inhibitor remains largely unchanged across different inhibitor complexes, suggesting a rigid framework for proper substrate orientation. nih.gov Conversely, the region accommodating the terminal hydrophobic group, in this case, the cyclohexyl ring, demonstrates significant flexibility. nih.gov This adaptability is facilitated by the conformational versatility of several amino acid residues within the active site, which can rearrange to accommodate the bulky hydrophobic group. nih.gov This dual character of rigidity and flexibility in the active site is crucial for both substrate binding and recognition, and it highlights how the cyclohexyl moiety of this compound derivatives could be exploited to achieve specific binding to target enzymes.

The specificity of enzyme inhibitors is paramount to avoid off-target effects. Research into a series of renin inhibitors featuring a 2-amino-4-thiazolyl moiety at the P2 position, a structure with some conceptual similarities to substituted amino acids, demonstrated high potency against monkey renin while showing weak inhibition of the related aspartic proteinase, bovine cathepsin D. nih.gov This selectivity underscores the importance of the specific chemical scaffold in dictating which enzymes are targeted.

Kinase and Protease Inhibition Assays with this compound Derivatives

Kinases and proteases are two major classes of enzymes that are frequently targeted in drug development. While direct studies on this compound itself are limited, research on structurally related compounds provides a strong rationale for its potential in this area.

Analogues of the synthetic peptide substrate Leu-Arg-Arg-Ala-Ser-Leu-Gly, where the serine residue is replaced by other amino acids, have been shown to be competitive inhibitors of cyclic AMP-dependent protein kinase. drugs.com This suggests that amino acid-based structures can indeed function as kinase inhibitors. The inhibitory potency (Ki values) varied depending on the specific amino acid substitution, indicating that the nature of the side chain is a key determinant of inhibitory activity. drugs.com

Furthermore, the development of dual inhibitors targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has involved the synthesis of N-hydroxyurea and "type B hydroxamic acid" derivatives. nih.gov Some of these compounds have shown significant inhibitory activity against both enzymes, with IC50 values in the low micromolar range for 5-LOX and varying potency against COX-2. nih.gov These findings highlight the potential of designing multi-target inhibitors based on modified amino acid scaffolds.

In the realm of protease inhibition, peptide inhibitors of the proteasome, cathepsin, and calpain II have been shown to prevent the cyclic AMP-dependent loss of Rap1 GTPase, indicating that protease inhibition can modulate cellular signaling pathways. nih.gov

Below is an interactive table summarizing the inhibitory activities of some enzyme inhibitors with structural features relevant to the discussion.

| Compound Class | Target Enzyme(s) | Key Findings |

| Cyclohexane propionic acid | Aromatic amino acid aminotransferase | Binds to a flexible region of the active site, demonstrating the adaptability of the enzyme to bulky hydrophobic groups. nih.gov |

| 2-Amino-4-thiazolyl derivatives | Renin, Cathepsin D | Potent and selective inhibition of renin over cathepsin D, highlighting the importance of the chemical scaffold for specificity. nih.gov |

| Serine-substituted peptide analogues | cyclic AMP-dependent protein kinase | Competitive inhibition with Ki values dependent on the substituting amino acid, showing the role of the side chain in inhibitory potency. drugs.com |

| N-hydroxyurea and hydroxamic acid derivatives | COX-2, 5-LOX | Dual inhibition of both enzymes, demonstrating the potential for multi-target inhibitors based on modified amino acid structures. nih.gov |

Structure-Based Drug Design for Enzyme Targeting

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a target enzyme to design and optimize inhibitors. This approach has been successfully applied to various enzyme families and provides a framework for developing novel inhibitors based on the this compound scaffold.

The design of selective inhibitors for closely related enzymes, such as COX-1 and COX-2, serves as a classic example. Small differences in the active sites of these enzymes were exploited to develop specific inhibitors, thereby reducing side effects. This highlights the precision that can be achieved through structure-based design.

In the context of kinase inhibitors, the design of "analogue-sensitive" kinases with mutated gatekeeper residues has allowed for the development of highly specific inhibitors. google.com This "bump-hole" strategy, where a bulky inhibitor is designed to fit into a synthetically created cavity in the target kinase, showcases an innovative approach to achieving selectivity. google.com

The structure-activity relationship (SAR) of 2-oxoamide-based inhibitors of phospholipase A2 revealed that the most potent inhibitors were derived from delta- and gamma-amino acids with short, nonpolar aliphatic side chains. researchgate.net This detailed understanding of how structural modifications impact inhibitory activity is a cornerstone of structure-based drug design. Such principles could be directly applied to optimize the cyclohexyl group and other features of this compound derivatives to enhance their potency and selectivity for a desired enzyme target.

Modulation of Neurotransmitter Systems by this compound and its Derivatives

The structural similarity of this compound to endogenous amino acid neurotransmitters, such as glutamate (B1630785) and GABA, suggests that its derivatives could interact with and modulate neurotransmitter systems.

Receptor Binding Studies and Ligand-Receptor Interactions

The interaction of small molecules with neurotransmitter receptors is a key mechanism for modulating neuronal activity. While direct binding studies of this compound on a wide range of receptors are not extensively documented, research on structurally related compounds provides compelling evidence for their potential in this area.

A significant body of research has focused on amino-alkyl-cyclohexane derivatives as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. nih.govnih.gov These compounds have been shown to displace NMDA receptor channel blockers from their binding sites, indicating a direct interaction with the receptor's ion channel. nih.gov This class of compounds, which includes clinically evaluated drugs, demonstrates that the cyclohexane moiety can be a key pharmacophoric element for targeting NMDA receptors. nih.gov

Furthermore, conformationally restricted analogues of gamma-aminobutyric acid (GABA) incorporating a cyclopentane (B165970) or cyclohexane ring have been synthesized and evaluated at GABA receptors. nih.gov For instance, cis- and trans-3-aminocyclopentanecarboxylic acids have shown activity as partial agonists at GABA(C) receptors, with their potency and efficacy being dependent on their stereochemistry. nih.gov This highlights the importance of the rigid ring structure in defining the interaction with the receptor binding pocket. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid have also been shown to act as antagonists at GABA(A) receptors. researchgate.net

Studies on dopamine (B1211576) receptors have revealed that specific amino acids within the receptor's transmembrane domains are crucial for ligand binding and function. nih.gov The design of novel dopamine D2 receptor partial agonists based on a 2-phenylcyclopropylmethylamine scaffold, which shares some structural features with this compound, further supports the idea that cyclic aliphatic amino acid derivatives can be potent modulators of neurotransmitter receptors. nih.gov

The table below summarizes the receptor interactions of some cyclohexyl-containing and related amino acid analogues.

| Compound Class | Target Receptor(s) | Type of Interaction |

| Amino-alkyl-cyclohexane derivatives | NMDA Receptor | Uncompetitive antagonism, channel blockade. nih.govnih.gov |

| Cyclopentane analogues of GABA | GABA(C) Receptor | Partial agonism, stereochemistry-dependent. nih.gov |

| 4-Aminocyclopent-1-enecarboxylic acid derivatives | GABA(A) Receptor | Antagonism. researchgate.net |

| 2-Phenylcyclopropylmethylamine derivatives | Dopamine D2 Receptor | Partial agonism. nih.gov |

Potential Therapeutic Applications in Neurological Disorders

While direct research on this compound derivatives in neurological disorders is not extensively documented in publicly available literature, the therapeutic potential can be inferred from the activity of structurally related compounds. Many analogues of gamma-Aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, are utilized as anticonvulsants, sedatives, and anxiolytics wikipedia.org. The core structure of this compound shares features with these GABA analogues, suggesting a potential for similar neurological activity.

Furthermore, derivatives of other amino acids, such as (R)-2-amino-3-triazolpropanoic acid, have been identified as agonists at the glycine (B1666218) site of N-Methyl-d-aspartate (NMDA) receptors. nih.gov These receptors are crucial for synaptic plasticity and are implicated in numerous brain disorders. nih.gov The ability to modulate NMDA receptor activity is a key strategy in the development of treatments for various neurological and psychiatric conditions. Studies on N-substituted amino acid derivatives have also revealed anticonvulsant properties, with some compounds showing efficacy against tonic seizures in preclinical models. nih.gov The mechanism for some of these related compounds is thought to involve interaction with neuronal voltage-dependent sodium channels. nih.gov Given these precedents, derivatives of this compound represent a promising, albeit underexplored, scaffold for the discovery of novel agents for neurological disorders.

Cellular and Molecular Mechanisms of Action of this compound Derivatives

Understanding the cellular and molecular underpinnings of a compound's activity is critical for its development as a therapeutic agent. Research into the derivatives of this compound and its analogues has begun to shed light on their mechanisms of action, particularly in the context of their anticancer effects.

In vitro studies utilizing various human cancer cell lines have been instrumental in characterizing the biological effects of this compound derivatives and related structures. For instance, small amphipathic β(2,2)-amino acid derivatives have demonstrated the ability to kill human Burkitt's lymphoma cells. nih.gov Similarly, aminonaphthoquinone derivatives, synthesized from amino acids, have shown significant cytotoxic activity against a panel of human cancer cell lines, including those from glioblastoma, breast, colon, leukemia, ovarian, lung, and prostate cancers. nih.govresearchgate.net Studies on platinum complexes incorporating a cyclohexylglycine ligand, a close analogue, also confirmed cytotoxic effects against the HCT116 human colon cancer cell line. nih.gov These foundational cell-based assays confirm the antiproliferative potential of this class of compounds and provide the basis for more detailed mechanistic investigations.

The anticancer activity of these derivatives appears to be mediated through the induction of apoptosis, or programmed cell death. One study on small antimicrobial β(2,2)-amino acid derivatives found that one compound induced cell death by destabilizing the cancer cell membrane, while another acted through the mitochondrial-mediated apoptotic pathway. nih.gov This involves the disruption of the mitochondrial membrane potential and the subsequent activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

Further investigations into related amino alcohol derivatives have shown that their cytotoxic effects are associated with the activation of caspase-3, a critical effector caspase in the apoptotic process. sciforum.net The mechanism for some bis(2-aminoethyl)amine derivatives has been linked to the reduction of interleukin-6 (IL-6) levels, a pro-inflammatory cytokine that can promote cancer cell growth. mdpi.com While the precise molecular targets for many this compound derivatives are still under investigation, these findings point towards a multi-faceted mechanism involving the disruption of cell membranes, induction of the intrinsic apoptotic pathway, and modulation of inflammatory signaling.

The intracellular journey and metabolic breakdown of a drug are key determinants of its efficacy and duration of action. Currently, specific studies detailing the intracellular distribution and metabolic fate of this compound derivatives are limited in the public domain. However, research on related compounds provides some insight. For example, the use of amino acid compounds as ligands in platinum-based anticancer drugs is explored to potentially enhance selectivity, solubility, and transport across the cell membrane. nih.gov The development of ribosomal incorporation techniques for cyclic β- and γ-amino acids into peptides in vitro opens new avenues for studying their stability and function within a biological context. rsc.orgnih.gov These advanced methodologies could be applied to trace the uptake, localization, and metabolic transformation of this compound derivatives within cells, providing crucial information for future drug design and optimization.

Investigation of Cytotoxic and Antiproliferative Activities of this compound Esters and Analogs

A significant body of research has focused on the cytotoxic and antiproliferative properties of esters and analogs of this compound, revealing their potential as anticancer agents.